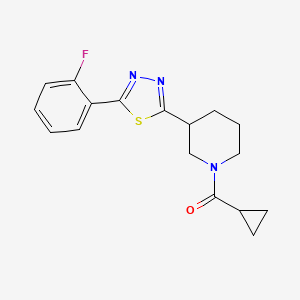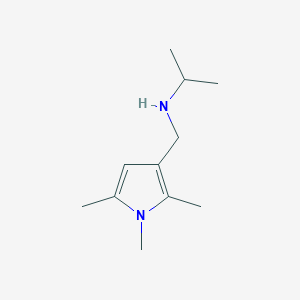![molecular formula C16H24O4 B2829523 tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate CAS No. 1235715-30-6](/img/structure/B2829523.png)
tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate: is an organic compound with the molecular formula C16H24O4 and a molecular weight of 280.36 g/mol . It is a tert-butyl ester derivative, characterized by the presence of a benzyloxyethoxy group attached to a propanoate backbone. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate typically involves the esterification of 3-(2-(benzyloxy)ethoxy)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Post-reaction, the product is purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles like halides, amines, under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or ethers depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for carboxylic acids and alcohols during multi-step synthesis .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It acts as a precursor for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its unique structure allows for the modification of polymer properties, enhancing their performance in various applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at specific sites of a molecule . In biological systems, it may interact with enzymes, inhibiting or modifying their activity, which can be utilized in drug development .
Comparison with Similar Compounds
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate
Comparison:
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate has a hydroxy group instead of a benzyloxy group, making it more hydrophilic and reactive in different chemical environments .
- tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate contains an amino group, which can participate in additional reactions such as amide formation, making it useful in peptide synthesis .
- tert-Butyl 3-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)propanoate has a bromo group, which can be used for further functionalization through nucleophilic substitution reactions .
These comparisons highlight the unique properties of tert-Butyl 3-[2-(benzyloxy)ethoxy]propanoate, particularly its benzyloxy group, which provides specific reactivity and applications in organic synthesis and research.
Properties
IUPAC Name |
tert-butyl 3-(2-phenylmethoxyethoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-16(2,3)20-15(17)9-10-18-11-12-19-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWLKRJIGXFBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
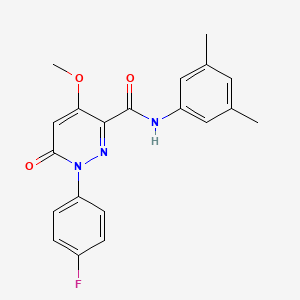
![{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2829441.png)
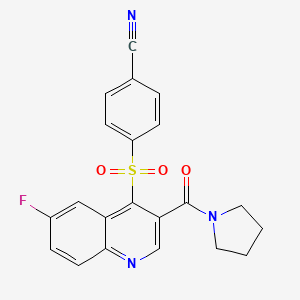
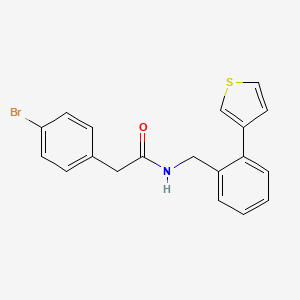
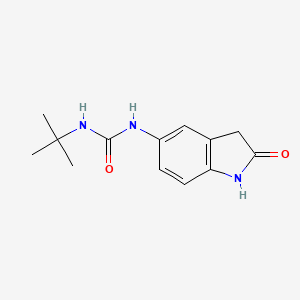
![3,4-dimethyl-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2829449.png)
![Methyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2829450.png)
![N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2829451.png)
![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2829453.png)

